N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at positions 3 and 5 with a methyl group and a 4-methylphenylsulfamoyl moiety, respectively. Pyrazole derivatives are widely explored for diverse biological activities, including antimicrobial, anticancer, and receptor modulation, depending on substituent patterns .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3S/c1-11-3-7-15(8-4-11)25-29(27,28)19-17(12(2)23-24-19)18(26)22-10-13-5-6-14(20)9-16(13)21/h3-9,12,17,19,23-25H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSWUHZUORHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the pyrazole intermediate with a difluorobenzyl halide in the presence of a base such as potassium carbonate.
Carboxamide formation: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between the target compound and its analogues:
Analysis of Substituent Effects
A. Position 1 Substitutions
- Target Compound : The N-[(2,4-difluorophenyl)methyl] group enhances lipophilicity compared to simpler methyl or dichlorophenylmethyl groups in analogues . Difluorination may reduce metabolic oxidation compared to chlorinated analogues .
- & 13 : Dichlorophenyl and chlorophenyl groups correlate with antibacterial and receptor antagonism, respectively, suggesting halogenation impacts target specificity .
B. Position 5 Substituents
- Target Compound : The 4-methylphenylsulfamoyl group introduces hydrogen-bonding capability (via sulfonamide) and moderate hydrophilicity. This contrasts with ’s 4-fluorobenzenesulfonyl group, which may enhance antibacterial activity through electronegative interactions .
- : A sulfanyl-linked trifluoromethyl benzyl group increases steric bulk and lipophilicity, likely influencing membrane permeability .
Biological Activity
N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H16F2N4O3S
- Molecular Weight : 392.40 g/mol
Structural Components
- Pyrazole Ring : The core structure contributes to various biological activities, including antitumor and anti-inflammatory effects.
- Sulfamoyl Group : Known for enhancing pharmacological properties, this group may contribute to the compound's efficacy against specific targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance:
- Mechanism of Action : Pyrazole derivatives inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways. This inhibition leads to reduced proliferation of cancer cells.
- Case Study : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity and potential synergistic effects when combined with doxorubicin, enhancing the overall therapeutic efficacy .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antibacterial Activity
Research indicates that pyrazole derivatives possess antibacterial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Sulfamoyl Group : This modification increases binding affinity to biological targets, enhancing the compound's overall potency.
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antibacterial | Inhibition of bacterial enzymes |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| 2,4-Difluorophenyl group | Increased lipophilicity |
| Sulfamoyl group | Enhanced binding affinity |
Q & A
Q. What experimental designs integrate computational reaction optimization (e.g., ICReDD methods)?
- Methodological Answer :
- Reaction Path Search : Use Gaussian 16 for DFT calculations to identify low-energy intermediates .
- Feedback Loops : Refine synthetic conditions (e.g., solvent, catalyst) based on computational predictions of transition-state energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
